molecular formula C7H14N4S B2665475 [(1-Methylpiperidin-4-ylidene)amino]thiourea CAS No. 229615-83-2

[(1-Methylpiperidin-4-ylidene)amino]thiourea

Cat. No.: B2665475
CAS No.: 229615-83-2
M. Wt: 186.28
InChI Key: IEPWENLSHMFUNC-UHFFFAOYSA-N
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Description

[(1-Methylpiperidin-4-ylidene)amino]thiourea is a multifunctional chemical compound known for its remarkable properties such as catalytic activity, metal ion coordination, and various biological applications. This compound has gained significant attention in scientific research due to its potential biological activity and diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Methylpiperidin-4-ylidene)amino]thiourea typically involves the reaction of 1-methylpiperidine with thiourea under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

[(1-Methylpiperidin-4-ylidene)amino]thiourea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the thiourea moiety .

Scientific Research Applications

[(1-Methylpiperidin-4-ylidene)amino]thiourea has a wide range of scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis due to its ability to coordinate with metal ions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of [(1-Methylpiperidin-4-ylidene)amino]thiourea involves its interaction with specific molecular targets and pathways. The compound can coordinate with metal ions, forming stable complexes that exhibit catalytic activity. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

[(1-Methylpiperidin-4-ylidene)amino]thiourea can be compared with other similar compounds, such as:

    Ketotifen: An organic heterotricyclic compound with a similar piperidine structure, used as an antihistamine and mast cell stabilizer.

    Thiazole Derivatives: Compounds containing a thiazole ring, known for their diverse biological activities, including antimicrobial and anticancer properties.

The uniqueness of this compound lies in its multifunctional properties, combining catalytic activity, metal ion coordination, and biological applications, making it a valuable compound for various scientific research and industrial applications.

Properties

IUPAC Name

[(1-methylpiperidin-4-ylidene)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4S/c1-11-4-2-6(3-5-11)9-10-7(8)12/h2-5H2,1H3,(H3,8,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPWENLSHMFUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=NNC(=S)N)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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